molecular formula C13H16ClNO4S B4984793 8-((4-Chlorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 853751-20-9

8-((4-Chlorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B4984793
CAS No.: 853751-20-9
M. Wt: 317.79 g/mol
InChI Key: UZTKQEVXXPIYOO-UHFFFAOYSA-N
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Description

8-((4-Chlorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction connecting a 1,4-dioxane ring and an azaspirodecane moiety, along with a 4-chlorophenylsulfonyl group. The molecular formula of this compound is C14H17ClNO4S, and it has a molecular weight of approximately 331.81 g/mol .

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-11-1-3-12(4-2-11)20(16,17)15-7-5-13(6-8-15)18-9-10-19-13/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTKQEVXXPIYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185201
Record name 8-[(4-Chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

853751-20-9
Record name 8-[(4-Chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853751-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(4-Chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Chlorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable 1,4-dioxane derivative with an azaspirodecane precursor under controlled conditions. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization reaction.

    Introduction of the 4-Chlorophenylsulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced through a sulfonylation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and improved purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-((4-Chlorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-((4-Chlorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((4-Chlorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Pathways Involved: The compound can modulate various biochemical pathways, including those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((4-Chlorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its unique spirocyclic structure and the presence of both a 1,4-dioxane ring and an azaspirodecane moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research and industrial applications .

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